![molecular formula C27H24F3N3O3S B10852252 N,N-dimethyl-4-[(E)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852252.png)
N,N-dimethyl-4-[(E)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-693571 is a small molecular drug with a molecular weight of 527.6.
Chemical Reactions Analysis
NSC-693571 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC-693571 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC-693571 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of NSC-693571 involves its interaction with specific molecular targets and pathways. It is known to selectively trap DNA topoisomerase I cleavage complexes, leading to the stabilization of these complexes and subsequent effects on cellular processes. This mechanism is similar to that of other topoisomerase I inhibitors, such as camptothecins .
Comparison with Similar Compounds
NSC-693571 is compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. NSC-693571 is unique in its specific molecular interactions and potential therapeutic effects .
Properties
Molecular Formula |
C27H24F3N3O3S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24N3.CHF3O3S/c1-27(2)21-15-13-19(14-16-21)17-23-22-11-7-8-12-24(22)29-26(23)18-25(28(29)3)20-9-5-4-6-10-20;2-1(3,4)8(5,6)7/h4-18H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
GWIVOWYTVDQWOM-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=C(C=C\2N1C3=CC=CC=C3/C2=C\C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=C(C=C2N1C3=CC=CC=C3C2=CC4=CC=C(C=C4)N(C)C)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


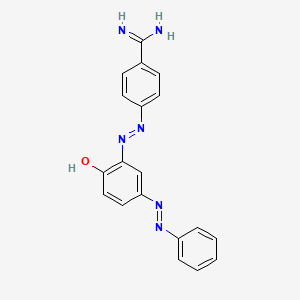
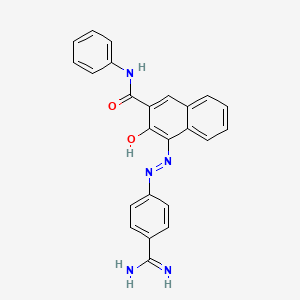
![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)
![Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B10852206.png)
![5-Hydroxy-8-[4-(4-sulfo-phenylazo)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B10852210.png)
![10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)
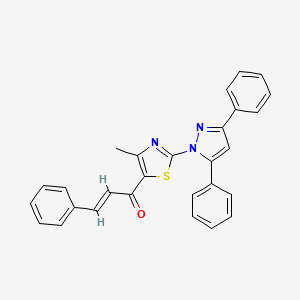
![(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one](/img/structure/B10852227.png)
![(2E,4E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]-4-methyl-5-phenyl-penta-2,4-dien-1-one](/img/structure/B10852228.png)
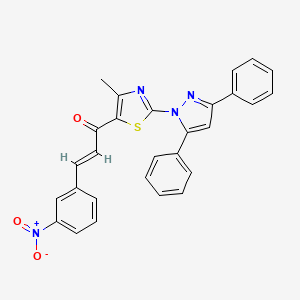
![10-[2-(Dimethylamino)ethylamino]-15-ethyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852250.png)
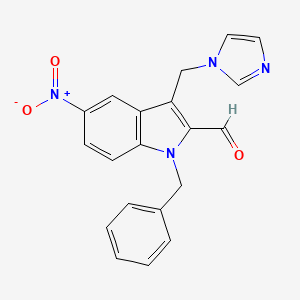
![10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852261.png)
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,5,7,9,11,13(16),14-heptaen-4-one](/img/structure/B10852262.png)
